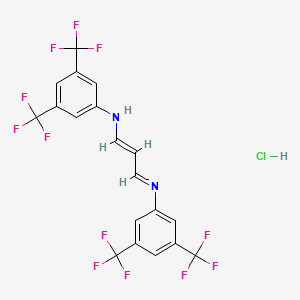
(4-Aza-4-(3,5-bis(trifluoromethyl)phenyl)buta-1,3-dienyl)(3,5-bis(trifluoromethyl)phenyl)amine, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aza-4-(3,5-bis(trifluoromethyl)phenyl)buta-1,3-dienyl)(3,5-bis(trifluoromethyl)phenyl)amine, hydrochloride, is a compound with notable fluorinated phenyl groups and an aza-butadiene structure. The presence of trifluoromethyl groups enhances the compound's stability, reactivity, and biological activity. This compound has attracted interest in various fields, including synthetic chemistry, pharmacology, and materials science.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to target peripheral sensory trigeminal nerves . These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mode of Action
It is suggested that compounds with similar structures have a good matching pattern with drug targets . They have shown good inhibitory activity against in vitro tumor cell lines .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of a series of aromatic amine structure thiourea compounds . These compounds have shown good inhibitory activity against in vitro tumor cell lines .
Pharmacokinetics
It is suggested that compounds with similar structures have shown potent growth inhibitory activity against drug-resistant bacteria .
Result of Action
Compounds with similar structures have shown potent growth inhibitory activity against drug-resistant bacteria .
Action Environment
Compounds with similar structures have been used in li–s batteries as porous crystalline materials to suppress the shuttle effect .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aza-4-(3,5-bis(trifluoromethyl)phenyl)buta-1,3-dienyl)(3,5-bis(trifluoromethyl)phenyl)amine, hydrochloride typically involves a multi-step process:
Formation of Aza-butadiene Intermediate: : Starting with a suitable amine precursor, the aza-butadiene skeleton is constructed through condensation reactions.
Introduction of Trifluoromethyl Groups: : Using reagents like trifluoromethyl iodide or trifluoromethylsulfonic acid, the phenyl groups are functionalized under controlled conditions.
Hydrochloride Salt Formation: : The final amine product is treated with hydrochloric acid to yield the hydrochloride salt, ensuring solubility and stability.
Industrial Production Methods: In an industrial setting, this compound's production might involve:
Continuous Flow Chemistry: : Leveraging continuous reactors to improve reaction efficiency and safety.
Catalysis: : Using catalytic systems to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, forming corresponding N-oxides or other oxidative products.
Reduction: : Reduction of the aza-butadiene structure can lead to amine derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions on the phenyl rings, particularly involving the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, alkylating agents, and nucleophiles under varying conditions (acidic, basic, or neutral).
Major Products Formed: Oxidation can yield aza-butadiene N-oxides, while reduction might form tetrahydro derivatives. Substitution can introduce various functional groups, potentially enhancing biological activity or material properties.
Applications De Recherche Scientifique
In Chemistry:
Building Blocks: : Used as intermediates in organic synthesis to create complex molecules.
Catalysts: : Acts as a ligand in transition-metal catalysis, influencing reaction outcomes.
In Biology:
Pharmacophore Development: : Fluorinated phenyl groups contribute to drug design, improving metabolic stability and bioavailability.
Enzyme Inhibition: : Potential inhibitor for specific enzymes due to its unique structure.
In Medicine:
Therapeutic Agents: : Investigated for anti-inflammatory, anticancer, and antiviral activities.
Diagnostic Tools: : Used in imaging and diagnostics due to its fluorinated nature.
In Industry:
Materials Science: : Incorporated in the development of advanced materials with desired electronic and mechanical properties.
Agriculture: : Potential use in agrochemicals for pest control and crop protection.
Comparaison Avec Des Composés Similaires
Fluorinated Phenyl Compounds: : Compounds like trifluoromethyl benzene derivatives share some chemical properties.
Aza-butadiene Analogues: : Other aza-butadiene compounds with different substituents on the phenyl rings, exhibiting varied reactivity and applications.
(4-Aza-4-(3,5-bis(trifluoromethyl)phenyl)buta-1,3-dienyl)(3,5-bis(trifluoromethyl)phenyl)amine, hydrochloride stands out due to its combination of trifluoromethyl phenyl groups and an aza-butadiene core, contributing to its versatility and wide-ranging applications in research and industry.
Propriétés
IUPAC Name |
N-[(E)-3-[3,5-bis(trifluoromethyl)phenyl]iminoprop-1-enyl]-3,5-bis(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F12N2.ClH/c20-16(21,22)10-4-11(17(23,24)25)7-14(6-10)32-2-1-3-33-15-8-12(18(26,27)28)5-13(9-15)19(29,30)31;/h1-9,32H;1H/b2-1+,33-3?; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBVNWKRHZNLII-CHPCVJLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC=CC=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)N/C=C/C=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2928384.png)

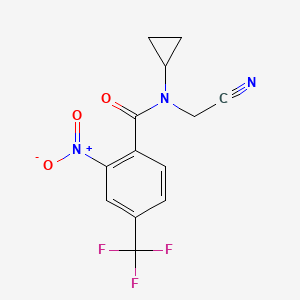
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2928389.png)
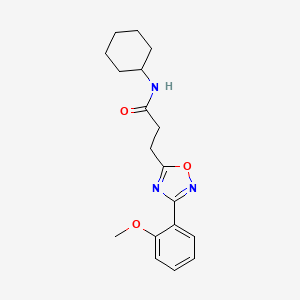
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2928392.png)
![3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine](/img/new.no-structure.jpg)
![5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2928395.png)
![N-benzyl-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2928397.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2928398.png)
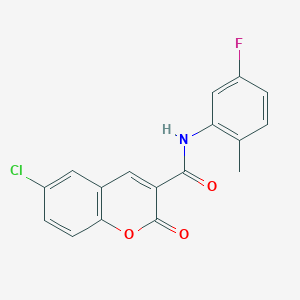
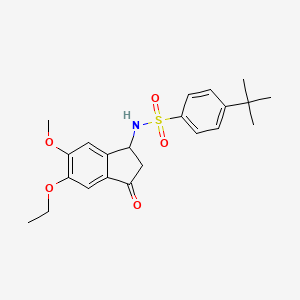
![4-(2,5-dioxopyrrolidin-1-yl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2928406.png)
![2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2928407.png)
